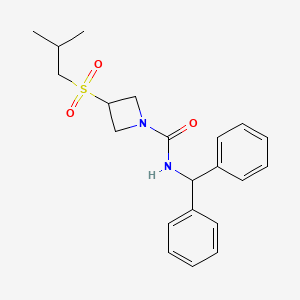

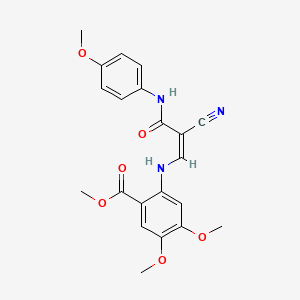

(Z)-4-bromo-N'-((2-fluorobenzoyl)oxy)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-fluorobenzoyl thiourea derivatives, which are related to the compound , involves the reaction of 2-fluorobenzoyl isothiocyanate with appropriate aniline derivatives . The 2-fluorobenzoyl isothiocyanate is obtained by the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate .Molecular Structure Analysis

The molecular structures and conformational compositions of 2-fluorobenzoyl chloride, a related compound, have been investigated using gas electron diffraction data . The refinements on the experimental data have been aided by normal coordinate calculations as well as extensive ab initio molecular orbital and density functional theory calculations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-fluorobenzoyl thiourea derivatives have been studied . The reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate results in 2-fluorobenzoyl isothiocyanate, which then reacts with appropriate aniline derivatives to form the thiourea derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorobenzoyl chloride, a related compound, have been documented . It is a liquid with an odorless smell. It has a melting point range of 4 °C / 39.2 °F and a boiling point range of 90 - 92 °C / 194 - 197.6 °F at 15 mmHg .Scientific Research Applications

Synthesis and Biological Activities

- A study focused on the synthesis of benzimidazole derivatives containing various functional rings, which showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, including those with bromo and fluoro substituents, demonstrate potential for therapeutic applications due to their biological activities (Menteşe, Ülker, & Kahveci, 2015).

Photodynamic Therapy and Fluorescence

- Another research area involves the synthesis of zinc phthalocyanine derivatives for use in photodynamic therapy. These compounds, characterized by their high singlet oxygen quantum yield, are synthesized using benzenesulfonamide derivative groups containing Schiff base, indicating their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Polymerization and Material Science

- Research on (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes has provided insights into the structural and mechanistic aspects of polymerization reactions of ε-caprolactone. These complexes serve as active catalysts for ring-opening polymerization, contributing to the development of polymeric materials with potential industrial applications (Attandoh, Ojwach, & Munro, 2014).

Anticancer Evaluation

- The regioselective N-alkylation of imidazole-containing heterocycles and their subsequent in vitro anticancer evaluation represents another significant application. These synthesized compounds, including those with fluoro and bromo substitutions, showed cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Karaaslan et al., 2020).

Safety and Hazards

2-Fluorobenzoyl chloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name |

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIADKSSCPUIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2613652.png)

![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)

![1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2613656.png)

![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)